molecular formula C6H10O2S2 B1375359 2-(1,4-Dithian-2-yl)acetic acid CAS No. 933690-72-3

2-(1,4-Dithian-2-yl)acetic acid

Cat. No. B1375359
CAS RN: 933690-72-3
M. Wt: 178.3 g/mol
InChI Key: WWBFAEVCVVUDKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(1,4-Dithian-2-yl)acetic acid” is represented by the formula C6H10O2S2. More detailed structural analysis such as X-ray diffraction or NMR spectroscopy data is not available in the retrieved resources.

Scientific Research Applications

Synthesis of Complex Molecular Architectures

2-(1,4-Dithian-2-yl)acetic acid: serves as a versatile building block in organic synthesis. Its heterocyclic reactivity is exploited for the controlled synthesis of carbon–carbon bonds, which is fundamental in constructing complex molecular architectures. This includes the assembly of lipids, carbohydrates, and various carbocyclic scaffolds .

Umpolung Reagents for Carbon Skeleton Construction

The compound’s utility as an ‘umpolung’ reagent is notable. It allows for the inversion of the normal reactivity of carbonyl compounds, enabling the formation of carbon skeletons in a manner that would otherwise require multiple steps or harsh conditions .

Protective Groups in Organic Synthesis

In the realm of synthetic chemistry, 2-(1,4-Dithian-2-yl)acetic acid can act as a protective group for carbonyl compounds. This application is crucial when multiple functional groups are present, and selective reactivity is required .

Chemoselective Cleavage and Reduction

The sulfur-heterocycle of the compound can be chemoselectively cleaved or reduced. This reveals a versatile C2-synthon, which is a valuable intermediate for further chemical transformations .

Regioselective Synthesis of Pyrimidine Derivatives

This compound is used in the regioselective synthesis of new pyrimidine derivatives. The presence of the 1,4-dithianyl group allows for selective reactions at specific sites on the pyrimidine ring, leading to a variety of novel compounds .

Assembly of Carbocyclic Frameworks

The ability to form carbon–carbon bonds using 2-(1,4-Dithian-2-yl)acetic acid is particularly useful in the assembly of carbocyclic frameworks. These frameworks are essential components of many natural products and pharmaceuticals .

Future Directions

1,4-Dithianes, which are closely related to “2-(1,4-Dithian-2-yl)acetic acid”, have been identified as attractive building blocks for the synthesis of complex molecular architectures . This suggests potential future research directions in exploring the synthetic applications of “2-(1,4-Dithian-2-yl)acetic acid”.

properties

IUPAC Name

2-(1,4-dithian-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S2/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBFAEVCVVUDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Dithian-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Dithian-2-yl)acetic acid
Reactant of Route 2
2-(1,4-Dithian-2-yl)acetic acid
Reactant of Route 3
2-(1,4-Dithian-2-yl)acetic acid
Reactant of Route 4
2-(1,4-Dithian-2-yl)acetic acid
Reactant of Route 5
2-(1,4-Dithian-2-yl)acetic acid
Reactant of Route 6
2-(1,4-Dithian-2-yl)acetic acid

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